N-(4-ethylphenyl)-2,4-difluorobenzamide
Description
N-(4-ethylphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 4-positions of the benzene ring and an ethyl group at the para-position of the aniline moiety. The molecular formula is C₁₅H₁₃F₂NO, with a molecular weight of 279.25 g/mol.
Properties
Molecular Formula |
C15H13F2NO |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO/c1-2-10-3-6-12(7-4-10)18-15(19)13-8-5-11(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
BKEBJCVZTGWHCG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence molecular interactions, solubility, and stability. Below is a comparative analysis with key analogs:
Table 1: Substituent Impact on Properties
Key Observations:
- Fluorine Substitution : Fluorine atoms enhance electronegativity and metabolic stability. For example, 2,4-difluoro substitution in N-(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide (3b) contributes to high thermal stability (mp >250°C) .
- Aromatic Substituents : Bulky groups like benzothiazol-2-yl (3b) increase molecular rigidity, while ethyl or chlorophenyl groups (e.g., compound 40) modulate lipophilicity and bioavailability .
- Polymorphism : In N-(3,5-difluorophenyl)-2,4-difluorobenzamide, C-H···F interactions drive polymorphism, with Form 1 exhibiting 50% higher stiffness than Form 2 .
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